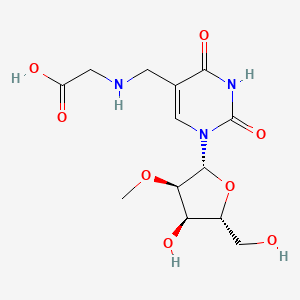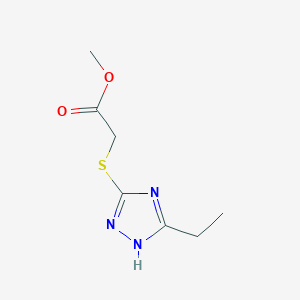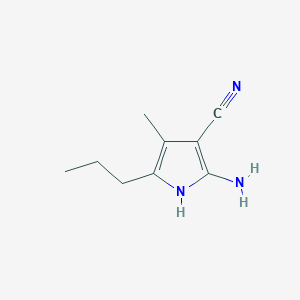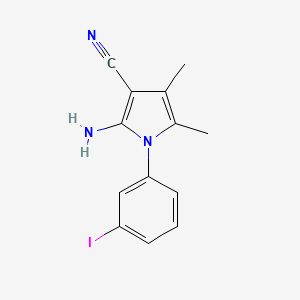![molecular formula C8H6BrNOS B12875197 2-(Bromomethyl)-4-mercaptobenzo[d]oxazole](/img/structure/B12875197.png)
2-(Bromomethyl)-4-mercaptobenzo[d]oxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Bromomethyl)-4-mercaptobenzo[d]oxazole: is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-4-mercaptobenzo[d]oxazole typically involves the bromination of a precursor compound. One common method involves the reaction of 2-methyl-4-mercaptobenzo[d]oxazole with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled conditions to ensure the selective bromination at the methyl group, resulting in the formation of this compound .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. For example, a three-step protocol can be employed, starting with the thermolysis of vinyl azides to generate azirines, which then react with bromoacetyl bromide to produce 2-(bromomethyl)oxazoles .
化学反応の分析
Types of Reactions
2-(Bromomethyl)-4-mercaptobenzo[d]oxazole undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxazole ring can be reduced under specific conditions to yield different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium thiolate or potassium carbonate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Nucleophilic Substitution: Substituted oxazoles with various functional groups.
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced oxazole derivatives.
科学的研究の応用
2-(Bromomethyl)-4-mercaptobenzo[d]oxazole has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antifungal, and anticancer activities.
Organic Synthesis: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Materials Science: The compound is explored for its potential use in the development of novel materials with unique electronic and optical properties.
作用機序
The mechanism of action of 2-(Bromomethyl)-4-mercaptobenzo[d]oxazole involves its interaction with various molecular targets. The bromomethyl group can act as an electrophile, facilitating nucleophilic attack by biological molecules such as enzymes or receptors. This interaction can lead to the formation of covalent bonds, altering the function of the target molecule and exerting biological effects .
類似化合物との比較
Similar Compounds
- 2-(Chloromethyl)-4-mercaptobenzo[d]oxazole
- 2-(Iodomethyl)-4-mercaptobenzo[d]oxazole
- 2-(Bromomethyl)-4-methylbenzo[d]oxazole
Uniqueness
2-(Bromomethyl)-4-mercaptobenzo[d]oxazole is unique due to the presence of both bromomethyl and mercapto groups, which confer distinct reactivity and potential for diverse chemical transformations. Compared to its analogs, the bromomethyl group provides a balance between reactivity and stability, making it a versatile intermediate in synthetic chemistry .
特性
分子式 |
C8H6BrNOS |
|---|---|
分子量 |
244.11 g/mol |
IUPAC名 |
2-(bromomethyl)-1,3-benzoxazole-4-thiol |
InChI |
InChI=1S/C8H6BrNOS/c9-4-7-10-8-5(11-7)2-1-3-6(8)12/h1-3,12H,4H2 |
InChIキー |
OBEJNJYRQBGVFG-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C(=C1)S)N=C(O2)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![2-(Bromomethyl)-6-iodobenzo[d]oxazole](/img/structure/B12875167.png)

![(S)-Dibenzo[b,d]furan-4-yl(dibenzo[b,d]thiophen-3-yl)(phenyl)phosphine](/img/structure/B12875183.png)
![3-(Pentan-3-yl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12875187.png)
